molecular formula C10H12ClNO B1594256 4-chloro-N-propylbenzamide CAS No. 7461-32-7

4-chloro-N-propylbenzamide

Cat. No. B1594256
CAS RN: 7461-32-7
M. Wt: 197.66 g/mol
InChI Key: AZCPRUGQAUVUGG-UHFFFAOYSA-N
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Description

“4-chloro-N-propylbenzamide” is a chemical compound with the linear formula C10H12ClNO . It has a molecular weight of 197.666 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of amides like “4-chloro-N-propylbenzamide” can be achieved through the direct condensation of carboxylic acids and amines . This process is performed in pyridine at 85 °C with a wide range of substrates, providing the corresponding amide products in moderate to excellent yields and high purity .

Scientific Research Applications

  • Synthesis and Biological Activity

    • The compound 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, a derivative, has been synthesized and investigated for its structure-property relationship and antitumor activity. The structure of this compound was determined using various spectroscopic methods and it demonstrated slightly better inhibition than a known compound in certain cancer cell lines (He, Yang, Hou, Teng, & Wang, 2014).
  • Pharmacological Evaluation

    • A series of derivatives, including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, were designed and evaluated as anticonvulsant agents. One compound in particular showed significant sedative-hypnotic activity, suggesting the involvement of benzodiazepine receptors in the pharmacological properties of these compounds (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).
  • Photocatalytic Degradation Study

    • The effects of various adsorbents used as supports for Titanium Dioxide loading on the photocatalytic degradation of Propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide) were investigated. This study provided insights into the enhancement of the rate of mineralization of propyzamide and the reduction of toxic intermediates in solution (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
  • Polymer Synthesis and Characterization

    • Research on novel diamines with built-in sulfone, ether, and amide structure for polymer synthesis involved the preparation of compounds like N-(4-hydroxy phenyl)-4-nitrobenzamide and related polyimides. These studies focus on the synthesis, characterization, and properties of new types of soluble thermally stable polymers (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).
  • Analytical Chemistry Applications

    • In analytical chemistry, phenyl-type stationary phases with different substituted benzenes, including N-propylbenzamide, have been synthesized and evaluated in supercritical fluid chromatography. This research aids in understanding the retention mechanisms of these phases and their applications in separating complex compounds like phenolic compounds (Jiang, Ke, Cai, Zhang, Fu, Jin, & Liang, 2019).

properties

IUPAC Name

4-chloro-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZCPRUGQAUVUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323823
Record name 4-chloro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-propylbenzamide

CAS RN

7461-32-7
Record name NSC404946
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404946
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HM Patel, MN Noolvi, AA Shirkhedkar, AD Kulkarni… - RSC …, 2016 - pubs.rsc.org
A series of novel quinazoline derivatives were synthesized, virtually screened through different filters and evaluated for their anticonvulsant activity against electrically and chemically …
Number of citations: 20 pubs.rsc.org
A Leggio, J Bagalà, EL Belsito, A Comandè… - Chemistry Central …, 2017 - Springer
A general procedure for the synthesis of amides via the direct condensation of carboxylic acids and amines in the presence of TiCl 4 is reported. The amidation reaction was performed …
Number of citations: 53 link.springer.com

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